3-Ethyl-2,2-difluoropentanoic acid
Description
3-Ethyl-2,2-difluoropentanoic acid is a fluorinated carboxylic acid characterized by a five-carbon backbone with two fluorine atoms at the C2 position and an ethyl substituent at C2. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing effects of fluorine atoms, which can enhance metabolic stability and modulate acidity compared to non-fluorinated analogs.
Properties
IUPAC Name |
3-ethyl-2,2-difluoropentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-3-5(4-2)7(8,9)6(10)11/h5H,3-4H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKXQURIOMPYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,2-difluoropentanoic acid typically involves the fluorination of a suitable precursor. One common method is the fluorination of 3-ethyl-pentanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,2-difluoropentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-ethyl-2,2-difluoro-pentanone or 3-ethyl-2,2-difluoro-pentanoic acid derivatives.
Reduction: Formation of 3-ethyl-2,2-difluoro-pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-2,2-difluoropentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,2-difluoropentanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors more effectively. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural motifs (fluorinated alkyl chains, carboxylic acid groups, or ethyl substituents) and are analyzed based on physicochemical properties, synthetic pathways, and applications:
Ethyl 3-Ethyl-2,2-difluoro-3-hydroxypentanoate (CAS: 168558-20-1)
- Structure : A hydroxylated ester derivative with a molecular formula C₉H₁₆F₂O₃ (molar mass: 210.22 g/mol) .
- Key Differences: Unlike 3-ethyl-2,2-difluoropentanoic acid, this compound contains an ester group and a hydroxyl moiety, making it more polar and less acidic.
- Applications : Likely serves as an intermediate in synthesizing fluorinated pharmaceuticals or agrochemicals.
2-(2,2-Difluoroethyl)-4,4-difluorobutanoic Acid (CAS: 1010422-63-5)
- Structure : A shorter-chain difluorinated carboxylic acid with a four-carbon backbone and two difluoroethyl groups (exact mass: 188.046 g/mol) .
- Acidity: Fluorine atoms at C2 and C4 enhance acidity compared to non-fluorinated butanoic acids.
3-Ethyl-2,5-pyrazinedipropanoic Acid
- Structure : A pyrazine-containing dicarboxylic acid isolated from the marine fungus Daldinia eschscholzii .
- Key Differences: The pyrazine ring introduces aromaticity and hydrogen-bonding sites, distinguishing it from aliphatic this compound.
3-Ethyl-2,4-pentanedione (CAS: N/A)
- Structure : A diketone with ethyl and acetyl substituents (tautomeric mixture) .
- Key Differences: The absence of fluorine and presence of ketone groups make it more lipophilic and less acidic than this compound.
- Applications : Used as a chelating agent or precursor in organic synthesis.
Physicochemical and Functional Comparison Table
Research Findings and Limitations
- Biological Activity: Pyrazine derivatives (e.g., 3-ethyl-2,5-pyrazinedipropanoic acid) from marine fungi show promise in drug discovery but lack direct comparison to fluorinated carboxylic acids .
- Thermal Stability: Fluorinated esters (e.g., Ethyl 3-ethyl-2,2-difluoro-3-hydroxypentanoate) likely exhibit higher thermal stability than non-fluorinated analogs, though experimental data are unavailable .
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